Cyclohexanecarbonyl chloride

描述

Nomenclature and Structural Characteristics

IUPAC Name and Common Synonyms

The systematically assigned name for this compound under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) is cyclohexanecarbonyl chloride . nih.govnih.govnist.gov It is also widely recognized by several common synonyms, which include:

Cyclohexanecarboxylic acid chloride nih.govnih.govnist.gov

Hexahydrobenzoyl chloride nih.govnih.govnist.gov

Chlorocarbonylcyclohexane nih.govnih.govnist.gov

Molecular Formula and Weight

The molecular formula for this compound is C₇H₁₁ClO . nih.govnih.govnist.gov This formula indicates that each molecule is composed of seven carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom. The molecular weight of the compound is approximately 146.61 g/mol . nih.govnih.gov

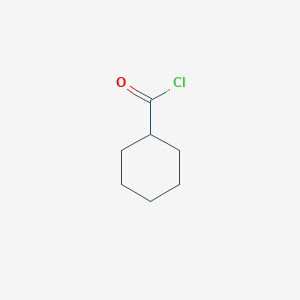

Structural Features: Cyclohexane (B81311) Ring and Carbonyl Chloride Group

The structure of this compound is characterized by two main components: a cyclohexane ring and a carbonyl chloride group. pearson.com The cyclohexane ring is a saturated six-membered carbon ring. ontosight.ai Attached to this ring is the carbonyl chloride group (-COCl), where a carbonyl group (a carbon atom double-bonded to an oxygen atom) is bonded to a chlorine atom. pearson.comontosight.ai This functional group is the source of the compound's high reactivity.

Relevance and Significance in Chemical Sciences

Role as an Aliphatic Acyl Chloride

This compound is classified as an aliphatic acyl chloride. Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. The term "aliphatic" signifies that the carbon chain attached to the acyl group is non-aromatic. The presence of the carbonyl chloride group makes the compound highly reactive, particularly towards nucleophiles. This reactivity is a key aspect of its utility in chemical synthesis. hopemaxchem.com

Importance in Organic Synthesis

The high reactivity of this compound makes it a valuable reagent in organic synthesis. hopemaxchem.comchemicalbull.com It serves as a precursor for introducing the cyclohexanecarbonyl moiety into other molecules. hopemaxchem.com This is particularly useful in the synthesis of more complex molecules for various applications, including pharmaceuticals and agrochemicals. ontosight.aihopemaxchem.com For instance, it is used as an intermediate in the production of the antiparasitic drug Praziquantel and in the preparation of certain antiviral agents. Its ability to readily undergo reactions like acylation makes it a fundamental building block in the creation of esters and amides. hopemaxchem.com Research has also demonstrated its use in preparing thiourea (B124793) derivative ligands that exhibit antibacterial and anti-yeast properties. sigmaaldrich.com

Broad Applications in Advanced Research Fields

This compound is a versatile reagent that has found significant application across a spectrum of advanced research fields due to its reactive acyl chloride group attached to a stable cyclohexane ring. cymitquimica.com This unique structure allows it to serve as a critical building block in the synthesis of complex molecules. ontosight.ai Its utility is prominently featured in medicinal chemistry, materials science, and agricultural science.

Medicinal Chemistry

In medicinal chemistry, this compound is a key intermediate in the synthesis of a variety of therapeutic agents. Its role is crucial in the development of drugs targeting infectious diseases and cancer. ganeshremedies.com

One of the most notable applications is in the production of Praziquantel, an essential anti-parasitic drug used to treat infections caused by flatworms and tapeworms. ganeshremedies.comresearchgate.net The cyclohexylcarbonyl moiety is a fundamental part of the final drug structure. researchgate.net

Furthermore, the compound is instrumental in the development of antiviral agents. Research has demonstrated its use in preparing inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease, a vital target in antiviral therapy. cymitquimica.com It is also used to prepare 1,2,3-triazoles, which act as inhibitors of HIV. cymitquimica.com

The synthesis of novel compounds with potential antitumor properties also utilizes this compound. Additionally, it is employed in the preparation of thiourea derivatives that exhibit antibacterial and anti-yeast activities, highlighting its importance in creating new antimicrobial agents. sigmaaldrich.comfishersci.besigmaaldrich.com

Table 1: Applications of this compound in Medicinal Chemistry

| Therapeutic Area | Application | Target/Compound |

|---|---|---|

| Antiparasitic | Intermediate in the synthesis of Praziquantel. ganeshremedies.comresearchgate.net | Schistosomiasis (flatworm/tapeworm infections) |

| Antiviral | Preparation of HIV-1 protease inhibitors. cymitquimica.com | Human Immunodeficiency Virus (HIV) |

| Antitumor | Synthesis of compounds with antitumor properties. | Cancer Research |

Materials Science

The reactivity of this compound makes it a valuable component in the field of materials science. It serves as a versatile intermediate for synthesizing various organic compounds used in materials science applications. ontosight.ai Its primary role in this sector is in the creation of dyes and pigments, contributing to the textile and coatings industries. The incorporation of the cyclohexanecarbonyl group can influence the properties of the final material.

Agricultural Science

In the realm of agricultural science, this compound and its derivatives are utilized in the formulation of agrochemicals. ontosight.ai These compounds are precursors in the production of certain pesticides designed to protect crops. ontosight.aiechemi.com Modern crop protection products aim for selectivity, targeting pests while minimizing harm to beneficial organisms. echemi.com Research in this area focuses on developing new active ingredients for herbicides and insecticides. echemi.com The presence of this compound has been identified in environmental samples like bee honey, which is often linked to the use of agrochemicals in farming regions. semanticscholar.org

Table 2: Research Findings on this compound Derivatives

| Research Area | Derivative/Application | Research Finding |

|---|---|---|

| Organic Synthesis | Synthesis of Dispiro[5.1.5.1]tetradecane-7,14-dione. orgsyn.org | Used as a starting material in a multi-step synthesis. orgsyn.org |

| Medicinal Chemistry | N-(Arylcarbamothioyl)-cyclohexanecarboxamides. mdpi.com | Synthesized and characterized for potential biological activities. mdpi.com |

| Medicinal Chemistry | N-Benzoyl-2-hydroxybenzamides. nih.gov | Synthesized via reaction with salicylamide (B354443) for evaluation against various pathogens. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cyclohexanecarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOJTCZRIKWHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062608 | |

| Record name | Cyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-27-9 | |

| Record name | Cyclohexanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclohexanecarbonyl Chloride

Classical Synthetic Routes

The traditional methods for preparing cyclohexanecarbonyl chloride involve the use of strong chlorinating agents to convert the carboxylic acid functional group into an acyl chloride.

The most common and widely reported method for the synthesis of this compound is the reaction of cyclohexanecarboxylic acid with thionyl chloride (SOCl₂). masterorganicchemistry.com This reaction is effective because it converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a much better leaving group. libretexts.orglibretexts.org The subsequent nucleophilic attack by a chloride ion yields the desired acyl chloride, with the byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gaseous, which simplifies product purification.

Reaction of Cyclohexanecarboxylic Acid with Thionyl Chloride (SOCl₂)

Reaction Conditions and Optimization (e.g., Reflux Conditions)

The reaction between cyclohexanecarboxylic acid and thionyl chloride is typically performed under reflux conditions to drive the reaction to completion. chemicalbook.com Anhydrous conditions are crucial to prevent the hydrolysis of the thionyl chloride and the resulting acyl chloride. Solvents such as benzene (B151609) or dichloromethane (B109758) are often used.

Optimization of the reaction conditions can significantly impact the yield. For instance, a study detailed a procedure where cyclohexanecarboxylic acid was heated with thionyl chloride at 90°C for one hour. prepchem.com In another example, refluxing for one hour was sufficient to achieve a high conversion rate. chemicalbook.comgoogle.com The molar ratio of thionyl chloride to cyclohexanecarboxylic acid is also a key parameter. Increasing the molar ratio of thionyl chloride from 1.0:1.0 to 1.0:1.5 has been shown to increase the conversion rate from 89% to over 99%. google.com

| Parameter | Condition | Outcome | Reference |

| Reagent Ratio (Acid:SOCl₂) | 1.0:1.5 | >99% Conversion | google.com |

| Temperature | 90°C | Effective Conversion | prepchem.com |

| Duration | 1 hour (reflux) | >99% Conversion | chemicalbook.comgoogle.com |

| Solvent | Benzene or Dichloromethane | Anhydrous Medium |

Yields and Purification Methods (e.g., Distillation)

Yields for this reaction are generally high, with reports of up to 78% and even conversion rates exceeding 99% under optimized conditions. chemicalbook.comgoogle.com After the reaction is complete, the excess thionyl chloride and the solvent are typically removed. Purification of the crude this compound is most commonly achieved by distillation under reduced pressure. One detailed procedure involves adding anhydrous benzene after the initial reaction and distilling the mixture to remove residual HCl and SOCl₂ before the final vacuum distillation of the product. orgsyn.org

While thionyl chloride is the most common reagent, other chlorinating agents can also be used for the conversion of carboxylic acids to acyl chlorides. These include:

Phosphorus pentachloride (PCl₅) and Phosphorus trichloride (B1173362) (PCl₃) : These are also effective reagents for this transformation. google.comresearchgate.net PCl₃ is considered a popular choice, though it may require an excess of the reagent. wikipedia.org A specific example demonstrated that using phosphorous trichloride for one hour of reflux resulted in a conversion rate of over 99%. google.comgoogle.com

Oxalyl chloride ((COCl)₂) : This reagent is often preferred in laboratory settings because it is milder and more selective than thionyl chloride, although it is more expensive. researchgate.netwikipedia.org The reaction with oxalyl chloride is typically catalyzed by a small amount of N,N-dimethylformamide (DMF) and can be run at room temperature. wikipedia.orgcommonorganicchemistry.com The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous, which simplifies workup. whiterose.ac.uk

Bis-(trichloromethyl) carbonate (BTC) / Triphosgene : This solid, stable, and safer alternative to phosgene (B1210022) can be used with a catalytic amount of DMF to produce acyl chlorides in good yields under mild conditions. jcsp.org.pk

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Trichloride (PCl₃) | Reflux | High conversion | May require excess reagent |

| Oxalyl Chloride ((COCl)₂) | Room Temperature, Catalytic DMF | Milder, more selective, gaseous byproducts | More expensive |

| Triphosgene (BTC) | Mild conditions, Catalytic DMF | Solid, stable, safer to handle | - |

Modern and Sustainable Synthetic Approaches

Recent research has focused on developing more sustainable and efficient methods for the synthesis of acyl chlorides, aiming to reduce waste and avoid harsh reagents.

The development of catalytic methods for acyl chloride synthesis is a significant area of interest. The use of catalysts can increase reaction rates, allow for milder reaction conditions, and reduce the amount of waste generated. google.com

N,N-disubstituted formamides (e.g., DMF) : As mentioned, DMF is a common catalyst, particularly for reactions with oxalyl chloride and thionyl chloride. wikipedia.orgyoutube.com It reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more reactive intermediate that facilitates the conversion of the carboxylic acid. wikipedia.org

Immobilized Catalysts : To further improve sustainability, research has explored the use of immobilized catalysts. google.com These catalysts can be easily recovered from the reaction mixture by filtration and reused, which lowers costs and reduces waste. google.com A patented method describes the use of an immobilized catalyst for the reaction of a carboxylic acid with an acylating agent, followed by simple filtration and distillation to obtain the pure acyl chloride. google.com

Continuous-Flow Systems : The use of microreactor technology offers a safe and efficient way to produce highly reactive and unstable acid chlorides. nih.govresearchgate.net A study on the synthesis of acryloyl chloride demonstrated that using a continuous-flow system with oxalyl chloride and catalytic DMF under solvent-free conditions resulted in nearly full conversion within minutes at room temperature. nih.govresearchgate.net This approach enhances safety and sustainability. nih.gov

Exploration of Catalytic Methods for Acyl Chloride Formation

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon bonds, and they have significantly impacted the synthesis of pharmaceuticals and complex molecules. scielo.brnobelprize.orgnih.gov These reactions, including the Suzuki, Heck, and Negishi couplings, typically involve the reaction of an organometallic compound with an organic halide or triflate, catalyzed by a palladium complex. nobelprize.orgnih.gov

The general mechanism for these cross-coupling reactions proceeds through a catalytic cycle involving three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organic halide (R-X), inserting itself into the carbon-halogen bond to form a palladium(II) complex. nobelprize.org

Transmetalation : A main-group organometallic compound (R'-M) transfers its organic group to the palladium(II) complex, displacing the halide. nobelprize.org

Reductive Elimination : The two organic groups (R and R') on the palladium center couple and are eliminated from the metal, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. nobelprize.org

In this context, this compound serves not as a product of synthesis but as a crucial electrophilic substrate. While traditional palladium catalysts were often limited to more reactive aryl bromides and iodides, major advances since 1998 have led to the development of catalysts based on bulky, electron-rich phosphines and carbenes that are effective for the coupling of less reactive aryl and acyl chlorides. nih.gov These developments allow for the use of compounds like this compound in carbonylative coupling reactions to synthesize a variety of ketones, which are important intermediates in the production of dyes, pharmaceuticals, and agrochemicals. rsc.org

Metal-Catalyzed Borylation

Metal-catalyzed borylation has become a prominent method for synthesizing versatile organoboron compounds. rsc.orgrsc.org These reactions facilitate the introduction of a boryl group into organic molecules, often through the activation of C-H or C-C bonds. rsc.org

A notable application involving this compound is a copper-catalyzed borocarbonylation reaction. In this process, secondary and tertiary alkanoyl chlorides, including this compound, demonstrate excellent reactivity. The reaction combines an acid chloride, bis(pinacolato)diboron (B136004) (B₂pin₂), and a benzylidenecyclopropane (BCP) substrate. This methodology proceeds via the cleavage of a C-C bond and the formation of a new C-C and C-B bond. rsc.org

Research has shown that when this compound is used in this reaction under standard conditions, it produces the corresponding γ-boryl-γ,δ-unsaturated ketone with a high yield of 93%. rsc.org

Table 1: Copper-Catalyzed Borocarbonylation using this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Product Type | Yield | Reference |

| 2-(cyclopropylidenemethyl)naphthalene | This compound | B₂pin₂ | IMesCuCl / BINAP / LiOᵗBu | γ-boryl-γ,δ-unsaturated ketone | 93% | rsc.org |

Catalysis with Electronic Waste Materials

A novel and sustainable approach in catalysis involves the direct use of metals from electronic waste (e-waste). nih.govnih.gov This strategy aligns with the principles of a circular economy by valorizing waste streams and reducing the need to mine and refine new metals. mdpi.comacs.org E-waste, such as discarded computer components, contains valuable metals like gold, copper, and palladium in concentrations often higher than in their natural ores. nih.govresearchgate.net

Researchers have successfully demonstrated that metallic components from e-waste can be used directly as catalysts in organic reactions without extensive purification. nih.govnih.govresearchgate.net For instance, the gold contacts from computer random-access memory (RAM) modules and copper from printed circuit boards (PCBs) have been repurposed as effective heterogeneous catalysts. nih.govacs.org

One of the specific applications of e-waste catalysis involves a one-pot esterification-hydration reaction where acyl chlorides are key substrates. nih.govresearchgate.net In a study, a single metallic contact (≈1 mg) from a computer's RAM was shown to efficiently catalyze the reaction between an acyl chloride, a propargyl alcohol, and water. nih.govnih.gov

This reaction was tested with this compound, which reacted with 2-methylbut-3-yn-2-ol and water at room temperature. The process yielded the desired ester product with high efficiency, demonstrating that the kinetic profile was consistent across different RAM contacts from the same memory module. nih.gov This innovative method achieves yields between 93-99% and showcases the potential to produce kilograms of organic products using only the RAM contacts discarded annually from a single research institute. nih.govnih.gov

Table 2: E-Waste Catalyzed One-Pot Esterification-Hydration of Acyl Chlorides

| Acyl Chloride Substrate | Catalyst | Reaction | Conditions | Yield | Reference |

| 4-chlorobutanoyl chloride | RAM Gold Contact | One-Pot Esterification-Hydration | Room Temperature | High | nih.govresearchgate.net |

| This compound | RAM Gold Contact | One-Pot Esterification-Hydration | Room Temperature | High | nih.gov |

| 4-methoxybenzoyl chloride | RAM Gold Contact | One-Pot Esterification-Hydration | Room Temperature | High | nih.govresearchgate.net |

Green Chemistry Principles in Synthesis of Acyl Chlorides

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles include maximizing atom economy, using safer solvents, and avoiding unnecessary derivatization steps. acs.org

The traditional synthesis of acyl chlorides, including this compound, often involves the reaction of a carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comgoogle.com While effective, this method presents green chemistry challenges:

Poor Atom Economy : The reaction of cyclohexanecarboxylic acid with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, which are not incorporated into the final product and are considered waste. acs.org

Hazardous Reagents and Byproducts : Thionyl chloride is corrosive and reacts with moisture, while SO₂ and HCl are toxic and corrosive gases.

To develop greener processes, chemists are exploring alternative synthetic routes and conditions. Although the high reactivity of acid chlorides makes them prone to hydrolysis, recent research has focused on conducting reactions with these compounds in aqueous media, the most preferred green solvent. tandfonline.comresearchgate.net Successfully using water as a solvent for N-acylation reactions with acid chlorides avoids volatile organic solvents and can simplify product isolation, representing a significant step toward a more sustainable chemical synthesis. tandfonline.com

Scale-Up and Industrial Production Considerations

The industrial production of this compound predominantly relies on the established method of reacting cyclohexanecarboxylic acid with a chlorinating agent. google.com Thionyl chloride is commonly used for this transformation on a large scale. prepchem.com

Key considerations for the scale-up and industrial production of this compound include:

Reaction Conditions : The reaction is typically carried out under reflux conditions to drive it to completion. chemicalbook.com Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride product. chemicalbook.com

Process Control and Purity : To ensure high purity (often >99%) and yield, industrial processes involve careful control over temperature and pressure. google.comhopemaxchem.com Reaction progress can be monitored using techniques like gas chromatography (GC). chemicalbook.com A representative industrial protocol using benzene as a solvent achieves conversion rates and selectivity both exceeding 99%. smolecule.com

Purification : The crude product is purified via distillation under reduced pressure to isolate the final compound with the required specifications.

Equipment : Large-scale production utilizes industrial reactors, with specifications ranging from 300L to 2000L, and dedicated distillation columns. echemi.com

Supply Chain : Manufacturers must ensure a stable and continuous supply, with the capacity for both small-batch orders for research and large-volume orders for industrial applications. hopemaxchem.com Some suppliers also offer customized production to meet specific client requirements for purity or quantity. hopemaxchem.com

Table 3: Industrial Production Parameters for this compound

| Parameter | Description | Details/Examples | Reference |

| Starting Material | Carboxylic Acid | Cyclohexanecarboxylic acid | google.com |

| Reagent | Chlorinating Agent | Thionyl chloride (SOCl₂) | google.com |

| Solvent | Anhydrous Organic Solvent | Benzene, Dichloromethane | chemicalbook.comsmolecule.com |

| Reaction Condition | Temperature | Reflux | chemicalbook.com |

| Purification | Distillation | Under reduced pressure | |

| Yield/Purity | Process Efficiency | >99% conversion, >99% selectivity | google.comhopemaxchem.comsmolecule.com |

| Equipment | Production Scale | Reactors (300L, 500L, 1000L, 2000L) | echemi.com |

Reactivity and Reaction Mechanisms

Fundamental Reaction Types

The primary reactions involving cyclohexanecarbonyl chloride are categorized as nucleophilic acyl substitutions, hydrolysis, and reductions. These transformations allow for the synthesis of a wide array of derivative compounds.

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides, including this compound. masterorganicchemistry.com In this two-step mechanism, a nucleophile initially attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and the carbonyl double bond is re-established. masterorganicchemistry.comlibretexts.org This process is fundamental to the formation of amides, esters, and thioesters. technocolordyes.com

This compound readily reacts with primary and secondary amines to yield N-substituted amides. framochem.com This reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk A subsequent elimination of the chloride ion and deprotonation of the nitrogen atom by a second equivalent of the amine results in the formation of the corresponding amide and an ammonium (B1175870) chloride salt. libretexts.org For instance, the reaction with ammonia (B1221849) produces cyclohexanecarboxamide. pearson.comvaia.com

Reaction Scheme: this compound with an Amine

This compound + R-NH₂ → N-Alkylcyclohexanecarboxamide + HCl

| Reactant 1 | Reactant 2 | Product |

| This compound | Ammonia | Cyclohexanecarboxamide. pearson.comvaia.com |

| This compound | Diethylamine | N,N-Diethylcyclohexanecarboxamide |

| This compound | Aniline | N-Phenylcyclohexanecarboxamide |

The reaction of this compound with alcohols provides an efficient route to synthesize cyclohexanoate esters. ambeed.com This esterification occurs through a nucleophilic acyl substitution pathway. libretexts.org The alcohol, acting as the nucleophile, attacks the carbonyl carbon. libretexts.org The elimination of the chloride leaving group and subsequent deprotonation of the alcoholic oxygen, often facilitated by a base like pyridine (B92270) to neutralize the HCl byproduct, yields the ester. ambeed.comlibretexts.org An example is the reaction with cyclopropanol (B106826) to form cyclopropyl (B3062369) cyclohexanecarboxylate (B1212342). vaia.com

Reaction Scheme: this compound with an Alcohol

This compound + R-OH → Cyclohexanoate Ester + HCl

| Reactant 1 | Reactant 2 | Product |

| This compound | Ethanol | Ethyl cyclohexanecarboxylate |

| This compound | Cyclopropanol | Cyclopropyl cyclohexanecarboxylate. vaia.com |

| This compound | tert-Butanol | tert-Butyl cyclohexanecarboxylate. quizlet.com |

Analogous to the reaction with alcohols, this compound reacts with thiols to produce thioesters. technocolordyes.com In this process, the thiol acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of the chloride ion leads to the formation of the thioester. Thioesters are important intermediates in organic synthesis and are found in various biological systems. libretexts.orgacs.org

Reaction Scheme: this compound with a Thiol

This compound + R-SH → S-Alkyl cyclohexanecarbothioate + HCl

| Reactant 1 | Reactant 2 | Product |

| This compound | Ethanethiol | S-Ethyl cyclohexanecarbothioate |

| This compound | Thiophenol | S-Phenyl cyclohexanecarbothioate |

This compound readily undergoes hydrolysis in the presence of water. framochem.com This reaction is a specific type of nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org The initial attack of the water molecule on the carbonyl carbon forms a tetrahedral intermediate. This is followed by the elimination of the chloride ion and deprotonation of the oxonium ion to yield cyclohexanecarboxylic acid and hydrochloric acid. libretexts.org This reaction is often an undesirable side reaction when handling the compound in the presence of moisture.

Reaction Scheme: Hydrolysis of this compound

This compound + H₂O → Cyclohexanecarboxylic acid + HCl

| Reactant | Product 1 | Product 2 |

| This compound | Cyclohexanecarboxylic acid. framochem.com | Hydrochloric acid. framochem.com |

This compound can be reduced to form either cyclohexanecarboxaldehyde (B41370) or, with stronger reducing agents, cyclohexylmethanol. orgsyn.org The use of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride, can selectively reduce the acyl chloride to the corresponding aldehyde. orgsyn.org More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), will further reduce the intermediate aldehyde to the primary alcohol, cyclohexylmethanol. lookchem.com

Reaction Scheme: Reduction of this compound

This compound + Reducing Agent → Product

| Reactant | Reducing Agent | Product |

| This compound | Lithium tri-tert-butoxyaluminum hydride | Cyclohexanecarboxaldehyde. orgsyn.org |

| This compound | Lithium aluminum hydride (LiAlH₄) | Cyclohexylmethanol. |

Nucleophilic Acyl Substitution Reactions

Advanced Reactivity and Selectivity Studies

This compound's reactivity extends beyond simple acylation reactions, engaging in more complex and selective transformations. These advanced studies are crucial for its application in specialized organic synthesis, including the construction of intricate molecular architectures and the resolution of chiral compounds.

Reactions with Isocyanates (e.g., Phenyl Isocyanate)

A notable reaction of this compound involves its interaction with isocyanates, such as phenyl isocyanate. This particular reaction has been reported as a novel transformation, indicating a unique reactivity pattern that deviates from standard acylation pathways. acs.org While the detailed mechanism of this specific reaction requires further elucidation, it highlights the potential for this compound to participate in unconventional bond-forming processes, opening avenues for the synthesis of new heterocyclic or carbamoyl (B1232498) compounds.

Chemoselective Transformations

Chemoselectivity, the preferential reaction of a reagent with one functional group over another, is a critical aspect of modern organic synthesis. This compound has demonstrated utility in chemoselective transformations, allowing for the targeted modification of complex molecules.

In a catalytic intramolecular Wittig reaction, this compound participated as an acylating agent, albeit with lower yields (42%) compared to other aryl and heteroaryl acyl chlorides. acs.org This suggests that while it can be employed in such cascade reactions, its reactivity profile differs from aromatic counterparts, a factor that can be exploited for selective synthesis.

Furthermore, studies on the chemoselective acylation of nucleosides, which possess multiple nucleophilic sites (hydroxyl and amino groups), have shown that the choice of acylating agent and reaction conditions can direct the acylation to a specific site. While general principles of O- versus N-acylation are known, the specific use of this compound in such contexts would depend on the interplay of steric and electronic factors of both the acyl chloride and the nucleoside substrate.

Stereochemical Aspects in Reactions Involving Chiral this compound Derivatives

The introduction of chirality into the this compound framework has led to significant advancements in the field of stereochemistry, particularly in the resolution and analysis of chiral molecules. These chiral derivatives serve as powerful tools for determining the absolute configuration of other chiral compounds. A stereoselective reaction is one that favors the formation of one stereoisomer over another, while a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comcutm.ac.in

Chiral derivatives of this compound have been instrumental as chiral derivatizing agents (CDAs). One prominent example is trans-2-(2,3-anthracenedicarboximido)this compound. researchgate.netwanfangdata.com.cn This reagent is used to label chiral primary amines, converting them into diastereomeric amides. researchgate.net These diastereomers can then be separated and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

The principle behind this method lies in the distinct physicochemical properties of the resulting diastereomers, which allow for their separation. For instance, the elution order of the diastereomeric derivatives in an HPLC chromatogram can be correlated to the absolute configuration of the original amine. researchgate.net This technique has proven effective for the discrimination of chiral primary amines with long alkyl chains (up to C30). researchgate.net

The preferred conformation of the amide derivative in solution, which can be studied by 1H-NMR, plays a crucial role in the mechanism of chiral discrimination. researchgate.net The interaction between the chiral auxiliary (the cyclohexanecarbonyl derivative) and the analyte creates a diastereomeric environment where the protons of the analyte experience different magnetic fields, leading to distinguishable NMR signals. This allows for the determination of the absolute configuration of the chiral amine. researchgate.net

| Chiral Derivatizing Agent | Analyte | Analytical Technique | Application |

| (1R,2R)- and (1S,2S)-trans-2-(2,3-anthracenedicarboximido)this compound | Chiral primary amines | HPLC, 1H-NMR | Separation of diastereomers, determination of absolute configuration researchgate.netwanfangdata.com.cn |

Mechanistic Investigations

Understanding the reaction mechanisms of this compound is fundamental to controlling its reactivity and optimizing its use in synthesis.

Mechanism of Action as an Acylating Agent

The primary mechanism of action for this compound as an acylating agent is through nucleophilic acyl substitution . pearson.com This reaction is characteristic of acyl chlorides and proceeds via a well-established two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an alcohol, amine, or carbanion) on the electrophilic carbonyl carbon of the this compound. This attack breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group. The result is the formation of a new acyl compound (e.g., an ester or amide) where the chloride has been substituted by the nucleophile. masterorganicchemistry.comlibretexts.org

The reactivity of this compound in nucleophilic acyl substitution is influenced by both steric and electronic factors. The aliphatic cyclohexane (B81311) ring, unlike an aromatic ring, does not offer resonance stabilization to the carbonyl group. This lack of resonance stabilization, combined with the inductive electron-withdrawing effect of the chlorine atom, makes the carbonyl carbon highly electrophilic and thus very reactive towards nucleophiles. libretexts.org However, the bulky cyclohexane ring can introduce steric hindrance, which may slow down the reaction rate compared to less hindered acyl chlorides, especially with bulky nucleophiles.

Kinetic Studies of Reactions

Kinetic analyses of reactions involving this compound provide valuable insights into reaction rates, mechanisms, and the factors that influence them. Studies have monitored the progress of reactions over time to determine kinetic profiles and understand the efficiency of catalytic processes.

One notable study investigated the one-pot esterification-hydration reaction of this compound. researchgate.netnih.gov The reaction's progress was tracked by measuring the yield of the product over time. researchgate.net Kinetic plots revealed that the reaction, catalyzed by metallic contacts from computer Random Access Memory (RAM), proceeds efficiently at room temperature (20°C). researchgate.netnih.govresearchgate.net The kinetic profile for the reaction catalyzed by three different RAM contacts from the same memory module was found to be very similar, indicating consistent catalytic activity. nih.gov

In a different study focused on photoredox catalysis, the reaction barrier for the direct C(sp³)–H coupling of chiral α-amino acid chlorides with hydrocarbons was found to be very low, at 8.7 kcal/mol. nih.gov This low barrier kinetically inhibits undesirable side reactions, such as decarbonylation. nih.gov Monitoring the reaction via IR spectroscopy showed the appearance of a new absorption band in the carbonyl region when 2,6-lutidine was added to this compound, indicating the formation of an intermediate species. nih.gov

The following table summarizes kinetic data from the esterification-hydration reaction of this compound.

Table 1: Kinetic Data for the One-Pot Esterification-Hydration of this compound

| Time (minutes) | GC Yield (%) |

|---|---|

| 5 | ~60 |

| 10 | ~80 |

| 15 | ~90 |

| 20 | ~95 |

| 25 | ~98 |

This data is derived from graphical representations in the cited literature and represents an approximate progression of the reaction under the specified conditions. researchgate.netnih.gov

Influence of Reaction Conditions (Solvent, Temperature, Catalysts, etc.)

The reactivity of this compound is highly dependent on the specific conditions under which a reaction is performed. Factors such as the choice of solvent, temperature, and the presence and nature of a catalyst can significantly impact reaction outcomes, yields, and selectivity.

Solvent: The choice of solvent plays a crucial role in the reactions of this compound. Due to its aliphatic structure, it exhibits good solubility in non-polar organic solvents. Anhydrous solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used to prevent unwanted hydrolysis of the acyl chloride. In the synthesis of thiourea (B124793) derivatives, pyridine has been used as a solvent. The use of a non-polar solvent like toluene (B28343) was found to create a high energy barrier for certain mechanistic pathways in a palladium-catalyzed carbochlorocarbonylation reaction. nih.gov For Friedel-Crafts reactions, solvents such as benzene (B151609) or non-aromatic organic solvents like cyclohexane, hexane, and ether can be employed. google.com

Temperature: Reaction temperature is a critical parameter that is often carefully controlled to optimize yields and minimize side reactions. For instance, the synthesis of 1-chloro-cyclohexanecarbonyl chloride is conducted at 0–25°C to minimize undesirable outcomes. The hydrogenation of benzoic acid to cyclohexanecarboxylic acid is carried out at a significantly higher temperature of 150°C. taylorandfrancis.com In contrast, a one-pot esterification-hydration reaction proceeds efficiently at room temperature (20°C). nih.govresearchgate.net Some reactions exhibit temperature-dependent stereodivergence, where the stereoselectivity of the product changes with temperature. nih.gov For example, in a palladium-catalyzed reaction, a more sterically hindered product was formed in a 50% yield at an elevated temperature of 80°C. nih.gov

Catalysts: Catalysts are frequently employed to enhance the rate and selectivity of reactions involving this compound. In the formation of acyl chlorides from carboxylic acids, dimethylformamide (DMF) is used as a catalyst. Friedel-Crafts reactions are typically catalyzed by Lewis acids, with anhydrous aluminum trichloride (B1173362) being a common choice. google.comambeed.com

Recent research has explored novel catalytic systems. For example, metallic contacts from computer RAM, containing gold, have been shown to effectively catalyze the one-pot esterification-hydration reaction of this compound with high turnover frequencies. researchgate.netnih.govresearchgate.net Palladium catalysts, in conjunction with ligands like Xantphos, have been used for the carbochlorocarbonylation of unsaturated hydrocarbons. nih.gov In the context of hydrogenation, a 5% palladium on carbon catalyst is effective for converting benzoic acid to cyclohexanecarboxylic acid at high pressure. taylorandfrancis.com For the cross-coupling of amino acid chlorides with hydrocarbons, a dual Ni/Ir photoredox catalytic system has been successfully utilized. nih.gov

The following table provides a summary of the influence of various reaction conditions on reactions involving this compound.

Table 2: Influence of Reaction Conditions on this compound Reactions

| Factor | Condition | Reaction Type | Effect |

|---|---|---|---|

| Solvent | Pyridine | Synthesis of thiourea derivatives | Facilitates the reaction. |

| Dichloromethane (DCM) | Friedel-Crafts acylation | Common solvent for the reaction. ambeed.com | |

| Temperature | 0-25°C | Synthesis of 1-chloro-cyclohexanecarbonyl chloride | Minimizes side reactions. |

| 20°C (Room Temp) | One-pot esterification-hydration | High yields (93-99%) achieved. nih.govresearchgate.net | |

| 150°C | Hydrogenation of benzoic acid | Drives the reaction to completion. taylorandfrancis.com | |

| Catalyst | Anhydrous aluminum trichloride | Friedel-Crafts acylation | Catalyzes the electrophilic substitution. google.com |

| Dimethylformamide (DMF) | Acyl chloride formation | Catalyzes the reaction with oxalyl chloride. | |

| Palladium/Xantphos | Carbochlorocarbonylation | Enables addition across strained alkenes. nih.gov | |

| Ni/Ir Photoredox | C(sp³)–H coupling | Allows for direct coupling with hydrocarbons. nih.gov |

Applications in Organic Synthesis and Medicinal Chemistry

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

Praziquantel Synthesis

Cyclohexanecarbonyl chloride is an essential building block in the production of Praziquantel, an anthelmintic drug effective against schistosomiasis and other parasitic flatworm infections. chemicalbook.comthieme-connect.com Several synthetic routes to Praziquantel utilize this compound for acylation.

One common method involves the acylation of 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline with chloroacetic acid, followed by reaction with this compound. chemicalbook.com The resulting intermediate, 1-(N-carboxymethyl-N-cyclohexylcarbonyl aminomethyl)-1,2,3,4-tetrahydroisoquinoline, is then heated to yield Praziquantel. chemicalbook.com Another approach starts with isoquinoline, which is reacted with a mixture of this compound and potassium cyanide. chemicalbook.com The subsequent reduction and acylation steps lead to the formation of Praziquantel. chemicalbook.com

Researchers have also developed improved and greener methods for the large-scale preparation of Praziquantel intermediates, highlighting the industrial significance of this synthesis. derpharmachemica.com Flow chemistry approaches have also been successfully employed for the synthesis of Praziquantel, demonstrating the adaptability of the reaction involving this compound to modern manufacturing techniques. thieme-connect.com Furthermore, variations in the synthesis have been explored to create analogues of Praziquantel with potential activity against Schistosoma japonicum. mdpi.com

Table 1: Selected Intermediates in Praziquantel Synthesis

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 1-(N-carboxymethyl-N-cyclohexylcarbonyl aminomethyl)-1,2,3,4-tetra-hydroisoquinoline | Intermediate formed by acylation with this compound | chemicalbook.com |

| 1-(N-cyclohexylcarbonylaminomethyl)- 1,2,3,4-tetrahydroisoquinoline | Intermediate formed in an alternative synthetic route | chemicalbook.com |

| Praziquanamine | Precursor that is acylated with this compound | mdpi.com |

Development of Antiviral Agents (e.g., HIV-1 Protease Inhibitors)

This compound is a valuable reagent in the synthesis of inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme for viral replication. cymitquimica.comdiva-portal.org The development of potent and selective HIV-1 protease inhibitors is a cornerstone of antiretroviral therapy. nih.gov

Synthetic strategies often involve the use of this compound to introduce the cyclohexanecarbonyl moiety into various molecular scaffolds. This group can play a significant role in the binding of the inhibitor to the active site of the protease. diva-portal.org For instance, research has focused on the design of C2-symmetrical inhibitors and macrocyclic inhibitors where the cyclohexanecarbonyl group can be incorporated to optimize inhibitor-enzyme interactions. diva-portal.orgrsc.org The synthesis of these complex molecules often involves multi-step sequences where this compound is used in a key acylation step. nih.gov

Synthesis of Antitumor Agents

This compound plays a role in the synthesis of compounds with potential antitumor activity. Research in this area includes the development of novel sulfonanilide derivatives and substituted dihydropyrano[2,3-f]chromones designed to act as chemosensitizers to overcome multidrug resistance in cancer cells. nih.govscispace.com

In one study, this compound was used to acylate a key intermediate to produce 3′R,4′R-di-(cyclohexanecarboxy)-2′,2′-dimethyl-dihydropyrano[2,3-f]chromone. nih.gov This compound was evaluated for its ability to enhance the cytotoxic effects of the anticancer drug vincristine (B1662923) against a multidrug-resistant cancer cell line. nih.gov Similarly, in the synthesis of novel sulfonanilide derivatives, this compound was reacted with an amine intermediate to generate carboxamides that were subsequently tested for their antiproliferative effects on breast cancer cell lines. scispace.com

Preparation of Anti-inflammatory Compounds (e.g., COX-2 Inhibitors)

This compound is utilized in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.comnih.gov The selective inhibition of COX-2 is a key strategy for reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govacs.org

In the design of novel and diverse COX-2 inhibitors, this compound has been used as a reagent to introduce the cyclohexanecarbonyl group into an indole (B1671886) scaffold. tandfonline.com For example, 6-chloro-1H-indol-2-ylmethanone was synthesized by reacting 6-chloro-1H-indole with this compound. tandfonline.com This intermediate was then further modified to produce acetic acid derivatives that were evaluated for their COX-2 inhibitory activity. tandfonline.com The cyclohexanecarbonyl moiety in these compounds is designed to interact with the active site of the COX-2 enzyme. acs.org

Synthesis of Thiourea (B124793) Derivatives with Antimicrobial Activity

This compound is a key starting material for the synthesis of various thiourea derivatives that have demonstrated notable antibacterial and antifungal activities. cymitquimica.comresearchgate.netresearchgate.net The general synthetic route involves the reaction of this compound with potassium thiocyanate (B1210189) to form cyclohexanecarbonyl isothiocyanate in situ. researchgate.net This reactive intermediate is then condensed with various primary or secondary amines to yield the corresponding N,N'-disubstituted thiourea derivatives. researchgate.netresearchgate.net

Studies have shown that these thiourea derivatives exhibit a broad spectrum of antimicrobial activity. researchgate.net For example, a series of five thiourea derivative ligands, including N-(diethylcarbamothioyl)cyclohexanecarboxamide, were synthesized and showed activity against various strains of bacteria and yeast. researchgate.net The antimicrobial efficacy of these compounds is influenced by the nature of the substituents on the thiourea nitrogen atoms. unimas.my Furthermore, metal complexes of these thiourea ligands have also been prepared and evaluated for their biological activities. researchgate.net

Table 2: Examples of Synthesized Thiourea Derivatives and Their Activity | Derivative Name | Amine Used in Synthesis | Reported Activity | Reference | | --- | --- | --- | | N-(diethylcarbamothioyl)cyclohexanecarboxamide | Diethylamine | Anti-bacterial and anti-yeast | researchgate.net | | N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide | Di-n-propylamine | Anti-bacterial and anti-yeast | researchgate.net | | N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide | Di-n-butylamine | Anti-bacterial and anti-yeast | researchgate.net | | N-(diphenylcarbamothioyl)cyclohexanecarboxamide | Diphenylamine | Anti-bacterial and anti-yeast | researchgate.net | | N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide | Morpholine (B109124) | Anti-bacterial and anti-yeast | researchgate.net |

Synthesis of Tetrahydroquinoline Derivatives as mTOR Inhibitors

This compound is employed in the synthesis of novel tetrahydroquinoline (THQ) derivatives designed as potential inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key protein kinase involved in cell growth and proliferation, which is a significant target in cancer therapy. mdpi.comresearchgate.netnih.gov

In a representative synthesis, 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) is acylated with this compound to produce cyclohexyl(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone. mdpi.comresearchgate.netnih.gov This intermediate undergoes further transformations, including the reduction of the nitro group to an amine, followed by reaction with various acid chlorides to generate a library of THQ derivatives. nih.gov These compounds are then evaluated for their anticancer activity and their ability to inhibit the mTOR pathway. mdpi.comnih.gov Computational studies, such as molecular docking and molecular dynamics simulations, are often used to understand the binding interactions of these THQ derivatives within the mTOR active site. mdpi.com

Polymer Chemistry and Material Modification

Formation of Spiro-indoline-thiazolidinone Derivatives

This compound is a key reagent in the synthesis of complex heterocyclic structures, notably spiro-indoline-thiazolidinone derivatives. These scaffolds are of significant interest in medicinal chemistry. The high reactivity of the acyl chloride group on this compound allows for the efficient acylation of nitrogen-containing heterocyclic intermediates.

In a specific synthetic pathway, spiro[indoline-3,2′-thiazolidine] intermediates are acylated at the N-1 position using this compound. nih.gov This reaction is a crucial step in the diversification of the spirocyclic core. For instance, starting from 5-methylindoline-2,3-dione, a multi-step reaction involving mercaptoacetic acid and an appropriate amine yields key intermediates. nih.gov These intermediates are then subjected to acylation with this compound to produce the final spiro-indoline-thiazolidinone derivatives. nih.govacs.org

An example of this is the reaction of an intermediate (referred to as 1 ) with this compound, which results in the formation of derivative 4 with a 55% yield. acs.org Similarly, another intermediate (2 ) is acylated under the same conditions to give compound 5 in a 57% yield. nih.gov The reaction typically proceeds in a suitable solvent, and the product is purified using techniques like flash chromatography. acs.org

Another synthetic route involves the N-1 alkylation of 5-methylindoline-2,3-dione, followed by treatment with L-cysteine ethyl ester to create a diastereoisomeric spiro thiazolidine (B150603) intermediate. nih.gov Subsequent acylation of this intermediate mixture with this compound selectively yields a single isomer of the final product in a 45% yield. nih.gov

Table 1: Synthesis of Spiro[indoline-3,2′-thiazolidine] Derivatives using this compound

| Starting Intermediate | Acylating Agent | Product | Yield (%) |

| Intermediate 1 | This compound | Derivative 4 | 55 |

| Intermediate 2 | This compound | Derivative 5 | 57 |

| Diastereoisomeric mixture 12 | This compound | Pure isomer 13 | 45 |

Ligand Synthesis for Metal Complexes

This compound serves as a valuable building block in the synthesis of ligands for the formation of metal complexes. Its ability to readily react with nucleophiles is exploited to construct complex organic molecules that can chelate to metal ions.

A notable application is in the synthesis of novel thiourea derivative ligands. researchgate.net In one synthetic procedure, this compound is reacted with potassium thiocyanate in acetone. This is followed by the addition of an amine, such as diethylamine, to yield an N-acylthiourea ligand, specifically N-(diethylcarbamothioyl)cyclohexanecarboxamide. researchgate.net

This ligand can then be used to form metal complexes. For example, the reaction of N-(diethylcarbamothioyl)cyclohexanecarboxamide with copper(II) acetate (B1210297) leads to the formation of a bis(N-(diethylcarbamothioyl)cyclohexanecarboxamido)copper(II) complex. researchgate.net The structure of such complexes is often determined using spectroscopic methods like FTIR and NMR, as well as X-ray crystallography. researchgate.net The coordination of the ligand to the metal center typically occurs through the sulfur and oxygen atoms of the thiourea and carboxamide groups, respectively, forming a stable chelate ring. researchgate.netnih.gov

The synthesis of these ligands and their subsequent complexation with metals are significant as the resulting complexes are investigated for various properties, including potential biological activities. researchgate.net

Table 2: Synthesis of a Thiourea-based Ligand and its Copper(II) Complex

| Reactant 1 | Reactant 2 | Product |

| This compound | Potassium thiocyanate, then Diethylamine | N-(diethylcarbamothioyl)cyclohexanecarboxamide (Ligand) |

| N-(diethylcarbamothioyl)cyclohexanecarboxamide | Copper(II) acetate | bis(N-(diethylcarbamothioyl)cyclohexanecarboxamido)copper(II) |

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in predicting how molecules like cyclohexanecarbonyl chloride and its derivatives interact with biological targets, and in analyzing their conformational preferences.

This compound serves as a reactive intermediate for synthesizing various derivatives that are studied for their interactions with biological proteins. Molecular docking and other computational methods are used to predict and analyze these interactions, guiding the development of potential therapeutic agents.

For instance, derivatives of this compound are utilized in the synthesis of enzyme inhibitors and receptor ligands. It is a precursor for creating analogs of praziquantel, a drug for treating schistosomiasis, highlighting its role in medicinal chemistry. In the development of PET radioligands, [¹¹C]this compound is used to synthesize tracers like [¹¹C]WAY-100635, which binds to 5-HT1A receptors. nih.govsnmjournals.org The binding potential (BP) of such ligands, a measure of receptor density and affinity, is a critical parameter evaluated in these studies. snmjournals.org

In silico molecular docking has been applied to screen acyl thiourea (B124793) derivatives, synthesized from this compound, against enzymes such as DprE1 and HSP90, which are targets for tuberculosis and cancer, respectively. researchgate.net These studies calculate the binding energies and analyze the interactions between the ligand and the protein's active site. researchgate.netlookchem.com For example, molecular modeling has been used to uncover previously unknown interactions between inhibitors and the active site of Factor XIIa, revealing mechanistic details of its inhibition. lookchem.com

| Protein Target | Therapeutic Area | Role of this compound | Computational Method |

|---|---|---|---|

| 5-HT1A Receptor | Psychiatric Disorders | Precursor for [¹¹C]WAY-100635 radioligand snmjournals.org | Kinetic analysis of PET data to determine binding potential snmjournals.org |

| DprE1 / HSP90 | Tuberculosis / Cancer | Precursor for acyl thiourea inhibitors researchgate.net | In silico molecular docking, Prime MM-GBSA researchgate.net |

| Factor XIIa (FXIIa) | Thrombosis | Precursor for novel antithrombotic inhibitors lookchem.com | Molecular modeling lookchem.com |

The three-dimensional structure, or conformation, of this compound and its derivatives can significantly influence their reactivity and biological activity. Computational and experimental methods are used to study these conformations.

A notable study on an amide derivative, N-(S)-2-heptyl (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxamide, revealed that its conformation in the crystalline state differs from its preferred conformation in a methanol (B129727) solution. nih.govresearchgate.net X-ray analysis determined the solid-state structure, while 1H-NMR analysis revealed the solution-state conformation. nih.govresearchgate.net This difference is crucial, as the preferred conformation in solution is what allows the parent compound, (1R,2R)-2-(2,3-anthracenedicarboximido)this compound, to be used effectively as a reagent for determining the absolute configuration of chiral amines. nih.govresearchgate.net

The conformational properties of the cyclohexane (B81311) ring itself are a key area of study. The conformational enthalpy, entropy, and free energy of the carbonyl chloride group on a cyclohexane ring have been investigated. For example, studies on cis-4-Tert-butylcyclohexane carbonyl chloride have provided specific thermochemical data related to its conformation. nist.gov

| Compound | Method | State | Key Finding |

|---|---|---|---|

| N-(S)-2-heptyl (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxamide | X-ray Analysis | Crystalline | Conformation determined by crystal packing forces nih.govresearchgate.net |

| 1H-NMR Analysis | Solution (CD3OD) | Different, preferred conformation observed compared to crystalline state nih.govresearchgate.net | |

| cis-4-Tert-butylcyclohexane carbonyl chloride | Gas Chromatography | Liquid Phase | Enthalpy of reaction (isomerization) determined as -5.8 ± 0.2 kJ/mol nist.gov |

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic properties and reactivity of this compound.

Methods like Density Functional Theory (DFT) are used to investigate the electronic structure of molecules. idosr.org For this compound, this involves analyzing the distribution of electrons and the nature of chemical bonds. The high reactivity of the acyl chloride group is due to the significant partial positive charge on the carbonyl carbon, making it highly electrophilic. cymitquimica.com DFT calculations can quantify this electrophilicity through partial charge analysis and by modeling the molecule's frontier molecular orbitals (HOMO and LUMO). These calculations help in understanding the molecule's susceptibility to nucleophilic attack. docbrown.info The electronic structure features of derivatives, such as certain lanthanide metal complexes, have also been investigated using quantum-chemical methods. researchgate.net

Quantum chemical calculations are essential for mapping out the step-by-step mechanism of chemical reactions involving this compound. warwick.ac.uk The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate via an addition-elimination mechanism. fiveable.me

Computational methods, such as DFT, can model this entire process. They allow for the calculation of the energy of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products. warwick.ac.uk This information reveals the reaction's energy profile and helps identify the rate-determining step by finding the highest energy barrier. warwick.ac.uk

Furthermore, more complex reaction pathways have been investigated. For example, mechanistic studies have been performed on the photochemical generation of acyl radicals from acyl chlorides. rsc.org This process involves the activation of the acyl chloride by a nucleophilic catalyst, followed by photolytic cleavage of an intermediate to form the radical. rsc.org Computational modeling helps to elucidate these intricate, multi-step catalytic cycles. rsc.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies explore how systematic changes in a molecule's structure affect its biological activity. This compound is a versatile starting material for creating libraries of compounds for such studies.

For example, a series of thiourea derivatives prepared from this compound showed that substituting the carbamothioyl group with different chemical moieties, like morpholine (B109124) or phenyl groups, alters the resulting compound's antimicrobial potency against various yeasts and bacteria. fishersci.com Similarly, SAR studies of novel oxadiazole-quinoxaline hybrids, where this compound was used to introduce the cyclohexanecarbonyl group, have been conducted to evaluate their antitumor activity. mdpi.com

In the development of long-acting antiretroviral drugs, this compound was used to modify the emtricitabine (B123318) (FTC) scaffold. acs.org By reacting it with the parent molecule, a cycloalkane-containing ester was generated, allowing researchers to study how this specific structural modification influenced the drug's properties. acs.org These studies are fundamental in medicinal chemistry for optimizing lead compounds into effective drugs.

| Derivative Class | Structural Variation | Target Activity | Key Finding |

|---|---|---|---|

| Thioureas | Substitution on the carbamothioyl group (e.g., morpholine, phenyl) | Antibacterial / Anti-yeast fishersci.com | The nature of the substituent significantly alters biological potency. |

| Oxadiazole-quinoxalines | Introduction of cyclohexanecarbonyl moiety mdpi.com | Antitumor mdpi.com | Part of a library to establish preliminary SAR for new hybrid scaffolds. mdpi.com |

| Emtricitabine Prodrugs | Addition of a cyclohexanecarboxylate (B1212342) ester acs.org | Antiretroviral acs.org | Cycloalkane groups were systematically varied to create a library for SAR analysis. acs.org |

Advanced Analytical Techniques for Characterization of Cyclohexanecarbonyl Chloride and Its Derivatives

Spectroscopic Methods

Spectroscopy is a fundamental tool in the analysis of cyclohexanecarbonyl chloride, offering insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural elucidation.

¹H NMR spectra of this compound typically show a complex multiplet for the cyclohexane (B81311) ring protons between approximately δ 1.2 and 2.1 ppm. chemicalbook.com A distinct signal, often a multiplet, corresponding to the α-proton (the proton on the carbon adjacent to the carbonyl group), appears further downfield around δ 2.7 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the acyl chloride group is highly deshielded and appears at a characteristic chemical shift of around 170 ppm. The carbons of the cyclohexane ring resonate in the range of approximately 25 to 45 ppm.

Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are invaluable for assigning specific proton and carbon signals, especially in complex derivatives. nih.govsemanticscholar.org HSQC correlates directly bonded proton and carbon atoms, while COSY identifies protons that are coupled to each other, revealing the connectivity of the proton network within the molecule. nih.govsemanticscholar.orgacdlabs.com These experiments are instrumental in the structural confirmation of newly synthesized derivatives of this compound. nih.govsemanticscholar.org

¹H NMR Data for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH-C=O | 2.735 | - | J(A,B)=3.7HZ, J(A,E)=11.0HZ |

| Cyclohexane H | 2.091 | - | - |

| Cyclohexane H | 1.799 | - | - |

| Cyclohexane H | 1.66 | - | - |

| Cyclohexane H | 1.31 | - | - |

| Cyclohexane H | 1.26 | - | - |

Data sourced from ChemicalBook chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most prominent and diagnostic absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. nist.govnih.gov Due to the electron-withdrawing effect of the chlorine atom, this band appears at a relatively high frequency, typically in the range of 1770–1810 cm⁻¹. Another key absorption is the C-Cl stretching vibration, which is observed in the fingerprint region, generally between 550 and 850 cm⁻¹. The presence of C-H stretching and bending vibrations from the cyclohexane ring further confirms the compound's structure. nist.govnih.gov

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch | 1770 - 1810 |

| C-Cl Stretch | 550 - 850 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (146.61 g/mol ). nih.govchemicalbook.comnist.gov The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound and its fragments with a high degree of confidence. rsc.org This is particularly useful for confirming the identity of novel derivatives and for distinguishing between compounds with the same nominal mass. rsc.org

Key Mass Spectrometry Data for this compound

| Ion | m/z Value | Significance |

|---|---|---|

| [C₇H₁₁ClO]⁺ | 146 | Molecular Ion (M⁺) |

| [C₆H₁₁CO]⁺ | 111 | Loss of Cl |

| [C₆H₁₁]⁺ | 83 | Cyclohexyl cation |

Data sourced from ChemicalBook chemicalbook.com

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions within a molecule. While saturated acyclic and cyclic ketones typically exhibit weak n→π* transitions in the UV region, the carbonyl group in this compound itself does not show strong absorption in the standard UV-Vis range (200-800 nm). However, this technique becomes more informative for derivatives of this compound that incorporate chromophores, such as aromatic rings or conjugated systems. In such cases, the position and intensity of the absorption maxima can provide valuable information about the electronic structure of the derivative. rsc.org

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for separating it from reaction byproducts or other impurities. nih.gov By selecting an appropriate stationary phase (column) and mobile phase, a high degree of separation can be achieved. rsc.org A UV detector is commonly used, although its utility depends on the presence of a chromophore in the analyte. For underivatized this compound, which lacks a strong chromophore, derivatization or the use of alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) may be necessary for sensitive detection. jst.go.jphelixchrom.com HPLC methods are routinely developed and validated to ensure the quality and consistency of the compound for its intended applications. rsc.org

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is a cornerstone technique for assessing the purity of volatile compounds like this compound. It is instrumental in quantifying the main component and identifying any residual starting materials or by-products from its synthesis.

Detailed Research Findings: The purity of this compound is routinely determined by GC, often employing a flame ionization detector (FID) due to its sensitivity to organic compounds. antpedia.comscirp.org Commercial specifications for this compound often cite a purity of 97% or greater as determined by GC. thermofisher.com In synthetic procedures, GC analysis is used to confirm the conversion of the starting material, cyclohexanecarboxylic acid, into the desired acyl chloride. For instance, after reacting cyclohexanecarboxylic acid with a chlorinating agent like thionyl chloride, GC analysis of the resulting product (often after derivatization to a more stable ester, such as methyl cyclohexane carboxylate) can show a conversion rate and selectivity of over 99%. google.com

The choice of column is critical for achieving the necessary resolution between the analyte and potential impurities. antpedia.com While a variety of columns can be used, mid-polarity columns, such as those with a stationary phase of 6% cyanopropylphenyl/94% dimethylpolysiloxane, are effective for analyzing reactive species. japsonline.com For general purity analysis of cyclohexane and related compounds, columns capable of resolving all significant impurities are essential. antpedia.com The analytical method can be calibrated using an external standard technique to ensure accurate quantification of impurities. antpedia.com

A typical GC analysis involves injecting a small, precise volume of the sample onto the column. antpedia.com The components are separated based on their boiling points and interaction with the stationary phase. The resulting peaks are integrated, and the purity is often calculated by subtracting the sum of impurity peak areas from the total area, or more accurately, by using response factors determined from calibration standards. antpedia.com

The table below summarizes typical conditions for the GC analysis of this compound and related compounds.

| Parameter | Typical Value/Condition | Source(s) |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) | antpedia.comjapsonline.com |

| Column | DB-624 (6% cyanopropylphenyl/94% dimethylpolysiloxane) or similar | japsonline.com |

| Injector Temperature | ~150°C | japsonline.com |

| Detector Temperature | ~230-250°C | japsonline.com |

| Oven Program | Initial temp 40°C, ramped to ~200-225°C | scirp.orgjapsonline.com |

| Carrier Gas | Nitrogen or Helium | scirp.org |

| Purity Specification | ≥97.0% | thermofisher.com |

| Quantification | External Standard Calibration or Area Percent | antpedia.comgoogle.com |

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis to isolate desired compounds from reaction mixtures. It is particularly valuable for purifying derivatives of this compound, which are often intermediates in the synthesis of more complex molecules.

Detailed Research Findings: In the synthesis of various derivatives, flash chromatography on silica (B1680970) gel is the standard method for purification. mz-at.de The process involves dissolving the crude reaction mixture and applying it to the top of a column packed with a stationary phase, typically silica gel. rochester.edu A solvent system (mobile phase or eluent) is then passed through the column under positive pressure, carrying the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. rochester.edubiotage.com

The choice of eluent is critical for successful separation and is usually determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu For derivatives of this compound, common eluent systems consist of mixtures of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297). For example, 1-cyclohexyl-2-methylheptan-1-one, a ketone synthesized from this compound, was purified by flash chromatography using a 40:1 mixture of hexanes and ethyl acetate. amazonaws.com Similarly, N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide was purified using petroleum ether/ethyl acetate mixtures. The stability of the compound under mild chromatographic conditions is a key factor that allows for efficient purification. In some cases where compounds are sensitive to the acidic nature of standard silica gel, the silica can be deactivated with a small amount of a base like triethylamine (B128534) mixed into the eluent system. rochester.edu

The table below provides examples of purification of this compound derivatives using flash column chromatography.

| Derivative | Stationary Phase | Eluent System | Source(s) |